2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazolidine ring, which is known for its biological activity, and a phenolic group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving steps such as crystallization, filtration, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The thiazolidine ring can also interact with biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Ethoxy-2-hydroxyphenyl)acrylic acid: Similar structure but lacks the thiazolidine ring.
3-Ethoxy-2-hydroxyphenylboronic acid: Contains a boronic acid group instead of the thiazolidine ring.
Uniqueness
The presence of both the phenolic group and the thiazolidine ring in 2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H15NO4S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-(3-ethoxy-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c1-2-17-9-5-3-4-7(10(9)14)11-13-8(6-18-11)12(15)16/h3-5,8,11,13-14H,2,6H2,1H3,(H,15,16) |
InChI Key |
DVUQAIWIFSLEGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2NC(CS2)C(=O)O |
Origin of Product |
United States |
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